1,4,8,11-Tetraazaundecane tetrahydrochloride

Description

Nomenclature and Classification

1,4,8,11-Tetraazacyclotetradecane belongs to the class of macrocyclic polyamines and is systematically classified as an aza-crown ether. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,4,8,11-tetrazacyclotetradecane, reflecting its structural composition of four nitrogen atoms positioned at the 1, 4, 8, and 11 positions within a fourteen-membered cyclic framework. The compound carries the Chemical Abstracts Service registry number 295-37-4 for the base form, while various hydrated and salt forms possess distinct registry numbers.

The classification system for macrocyclic polyamines designates this compound with the abbreviation 1,4,8,11-TACTD (cyclam or aneN4), indicating its structural parameters within the broader family of azacrown compounds. According to the European Community numbering system, the compound receives the designation 206-039-1, facilitating its identification in regulatory and commercial contexts. The tetrahydrochloride derivative carries specific identifiers including CAS number 78668-42-5 for the tetraacetic acid tetrahydrochloride hydrate form.

Scientific literature commonly employs the trivial name cyclam when referring to 1,4,8,11-tetraazacyclotetradecane, derived from its cyclic tetraamine structure. This nomenclature has become widely accepted in coordination chemistry research and appears consistently across chemical databases and commercial suppliers. The compound's classification as a macrocyclic ligand reflects its ability to coordinate metal ions within its central cavity, distinguishing it from linear polyamine compounds that lack the pre-organized structure characteristic of cyclic systems.

Historical Development and Discovery

The initial synthesis of 1,4,8,11-tetraazacyclotetradecane was accomplished by Alphen through a cycloaddition reaction involving 1,3-dibromopropane and 1,3-bis(2'-aminoethylamino)-propane in the presence of caustic potash. However, during the nascent stage of macrocyclic chemistry research, this synthetic achievement did not receive significant scientific attention or widespread application. The compound remained largely overlooked in the chemical literature for several decades following its initial preparation.

The field of macrocyclic polyamine chemistry experienced a transformative period following the award of the Nobel Prize in Chemistry in 1987 to Pedersen, Lehn, and Cram for their groundbreaking contributions to crown ether-related supramolecular chemistry. This recognition catalyzed renewed interest in macrocyclic compounds, including 1,4,8,11-tetraazacyclotetradecane, leading to extensive research into their synthesis, properties, and applications. The Nobel Prize recognition highlighted the fundamental importance of host-guest chemistry and the unique properties of macrocyclic ligands in forming stable metal complexes.

Subsequent research developments established various synthetic methodologies for producing 1,4,8,11-tetraazacyclotetradecane and its derivatives. The evolution of synthetic techniques has enabled the preparation of numerous functionalized derivatives, including N-alkylated forms and carboxylated variants that enhance the compound's versatility in coordination chemistry applications. Modern synthetic approaches have significantly improved yields and purity levels, making the compound readily available for research applications.

Chemical Structure and Formula Characterization

1,4,8,11-Tetraazacyclotetradecane possesses the molecular formula C10H24N4, corresponding to a molecular weight of 200.32 grams per mole. The structural framework consists of a fourteen-membered macrocyclic ring containing four secondary amine nitrogen atoms strategically positioned to create an optimal cavity for metal ion coordination. The compound's three-dimensional structure adopts various conformations, with the most stable arrangements facilitating effective metal ion encapsulation.

The macrocyclic structure features alternating five- and six-membered chelate rings when coordinated to metal centers, distinguishing it from the closely related cyclen ligand that forms only five-membered chelate rings. This structural characteristic contributes to the compound's preference for forming square-planar complexes with certain metal ions. The nitrogen atoms within the ring structure possess unbonded lone electron pairs that enable both protonation reactions with hydrogen ions and coordination interactions with metal cations.

Crystallographic studies reveal that metal complexes of 1,4,8,11-tetraazacyclotetradecane can exist as multiple diastereomers, differing in the relative orientation of the nitrogen-hydrogen centers. The compound's structural versatility enables the formation of complexes where metal ions occupy positions both within and outside the cyclic ligand ring, demonstrating remarkable coordination flexibility. The macrocyclic cavity size and nitrogen atom positioning create an optimal environment for binding various transition metal cations with high stability constants.

Table 1: Structural Characteristics of 1,4,8,11-Tetraazacyclotetradecane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H24N4 | |

| Molecular Weight | 200.32 g/mol | |

| Ring Size | 14-membered | |

| Nitrogen Atoms | 4 secondary amines | |

| CAS Number | 295-37-4 | |

| InChI Key | MDAXKAUIABOHTD-UHFFFAOYSA-N |

Physical State and Appearance

1,4,8,11-Tetraazacyclotetradecane manifests as a white crystalline solid under standard conditions, exhibiting needle-like crystalline morphology when purified through appropriate recrystallization techniques. Commercial preparations typically achieve purity levels of 98% as determined by gas chromatography analysis, ensuring consistent quality for research applications. The compound demonstrates excellent solubility in water, facilitating its use in aqueous coordination chemistry studies and biological applications.

The melting point of 1,4,8,11-tetraazacyclotetradecane ranges from 184-186°C according to literature values, indicating good thermal stability under moderate heating conditions. The compound's boiling point reaches approximately 321.1°C at standard atmospheric pressure, though thermal decomposition may occur at elevated temperatures. These thermal properties make the compound suitable for various synthetic transformations and purification procedures without significant degradation.

Physical characterization data indicate a density of approximately 0.861 grams per cubic centimeter for the solid form. The compound exhibits a flash point of 153°C, requiring appropriate handling precautions during synthetic procedures involving elevated temperatures. Spectroscopic analysis confirms the expected structural features, with nuclear magnetic resonance spectroscopy providing detailed information about the compound's conformational behavior in solution.

Table 2: Physical Properties of 1,4,8,11-Tetraazacyclotetradecane

Relationship to Other Polyamine Compounds

1,4,8,11-Tetraazacyclotetradecane belongs to an extensive family of macrocyclic polyamines that vary in ring size, nitrogen atom number, and substitution patterns. The closely related compound cyclen (1,4,7,10-tetraazacyclododecane) possesses a smaller twelve-membered ring with four nitrogen atoms, demonstrating different coordination preferences and stability characteristics compared to the fourteen-membered cyclam system. These structural differences significantly influence the types of metal complexes formed and their geometric arrangements.

Within the tetraazacycloalkane family, 1,4,8,11-tetraazacyclotetradecane represents one of several positional isomers including 1,4,7,11-tetraazacyclotetradecane, each exhibiting distinct coordination properties. The positioning of nitrogen atoms within the macrocyclic framework directly influences cavity size, metal ion selectivity, and complex stability. Research has demonstrated that subtle changes in nitrogen atom positioning can dramatically alter the compound's binding preferences and applications.

The compound serves as a precursor for numerous functionalized derivatives, including N-alkylated variants such as tetramethylcyclam, which exhibit enhanced oxidative stability compared to the parent compound. These derivatives address limitations associated with the oxidative degradation of secondary amines, enabling the development of robust metal-oxygen complexes for various applications. The tetraacetic acid derivatives represent another important class of related compounds, offering enhanced water solubility and modified coordination properties.

Comparative studies with linear polyamine compounds reveal the superior pre-assembly ability and guest molecule recognition capacity of macrocyclic systems like 1,4,8,11-tetraazacyclotetradecane. The cyclic structure provides conformational rigidity that enhances binding selectivity and thermodynamic stability compared to flexible linear analogs. This structural advantage has led to extensive applications in supramolecular chemistry, where specific molecular recognition is crucial.

Table 3: Comparison with Related Macrocyclic Polyamines

| Compound | Ring Size | Nitrogen Atoms | CAS Number | Applications |

|---|---|---|---|---|

| 1,4,7-Triazacyclononane | 9-membered | 3 | 4730-54-5 | Metal complexation |

| 1,4,7,10-Tetraazacyclododecane (Cyclen) | 12-membered | 4 | 294-90-6 | Contrast agents |

| 1,4,8,11-Tetraazacyclotetradecane | 14-membered | 4 | 295-37-4 | Coordination chemistry |

| 1,4,8,12-Tetraazacyclopentadecane | 15-membered | 4 | 15439-16-4 | Metal binding |

Properties

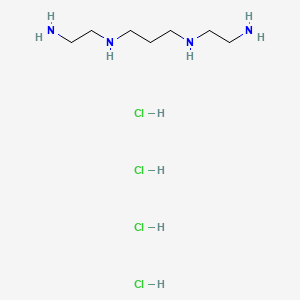

IUPAC Name |

N,N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N4.4ClH/c8-2-6-10-4-1-5-11-7-3-9;;;;/h10-11H,1-9H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXNPWZJKALHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CNCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H24Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656951 | |

| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73082-39-0 | |

| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing 1,4,8,11-tetraazaundecane tetrahydrochloride involves the protonation of the free base 1,4,8,11-tetraazaundecane with hydrochloric acid to form the tetrahydrochloride salt.

Typical Preparation Procedure:

- Starting Material: 1,4,8,11-Tetraazaundecane (free base)

- Reagents: Concentrated or dilute hydrochloric acid (HCl)

- Solvent: Water or ethanol, chosen for solubility and reaction control

- Process:

- Dissolve the free base in the chosen solvent under stirring.

- Gradually add hydrochloric acid to the solution to protonate the amine groups.

- Control the temperature, often heating mildly (e.g., 40–60°C), to facilitate salt formation.

- Continue stirring until the reaction reaches completion, indicated by stable pH and precipitation of the salt.

- Isolate the tetrahydrochloride salt by filtration or crystallization.

- Dry under vacuum to obtain the pure compound.

This method ensures complete protonation of all four amine groups, yielding the tetrahydrochloride salt with enhanced solubility and stability compared to the free base.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using controlled reactors and automated systems to ensure reproducibility and high purity.

Key Features of Industrial Synthesis:

- Large-scale reactors: Batch or continuous flow reactors equipped with temperature and pH control.

- Automated reagent addition: Precise dosing of hydrochloric acid to avoid excess acid or incomplete protonation.

- Temperature control: Maintains optimal conditions (typically 40–60°C) to maximize yield and minimize side reactions.

- Purification: Crystallization or precipitation methods are optimized for large volumes.

- Quality control: In-line monitoring of pH, conductivity, and product purity.

These measures improve efficiency, product consistency, and scalability for commercial applications.

Reaction Analysis and Optimization

| Aspect | Details |

|---|---|

| Reaction Type | Acid-base protonation forming tetrahydrochloride salt |

| Key Reagents | 1,4,8,11-Tetraazaundecane, hydrochloric acid (aqueous or ethanolic solution) |

| Solvent Effects | Water and ethanol facilitate dissolution and control reaction rate |

| Temperature Range | Mild heating (40–60°C) enhances reaction kinetics |

| Reaction Time | Typically 1–3 hours depending on scale and stirring efficiency |

| Yield | High yields (>90%) achievable with controlled conditions |

| Purity | >98% purity attainable after crystallization and drying |

Chemical Reaction Considerations

- Protonation: The four nitrogen atoms in 1,4,8,11-tetraazaundecane are protonated sequentially by hydrochloric acid, forming a stable tetrahydrochloride salt.

- Solubility: The tetrahydrochloride salt is significantly more soluble in polar solvents, improving handling and application.

- Stability: The salt form is more chemically stable, preventing oxidation or degradation of the free amine.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting material | 1,4,8,11-Tetraazaundecane (free base) | Purity >99% preferred |

| Acid | Hydrochloric acid (HCl) | Concentrated or dilute aqueous/ethanol |

| Solvent | Water or ethanol | Depends on scale and solubility |

| Temperature | 40–60°C | Mild heating to facilitate reaction |

| Reaction time | 1–3 hours | Monitored by pH and precipitation |

| Isolation method | Filtration or crystallization | Followed by vacuum drying |

| Yield | >90% | High yield with optimized conditions |

| Purity | >98% | Confirmed by analytical techniques |

Research Findings and Notes

- The protonation reaction is straightforward and robust, making this compound accessible for laboratory and industrial synthesis.

- Control of reaction parameters such as temperature, acid concentration, and solvent choice is crucial for maximizing yield and purity.

- The tetrahydrochloride salt form enhances the compound’s solubility and stability, which is beneficial for its applications in coordination chemistry and biological studies.

- No significant side reactions are reported under controlled conditions, indicating a clean synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-Tetraazaundecane tetrahydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents into the macrocyclic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Scientific Research Applications

1,4,8,11-Tetraazaundecane tetrahydrochloride serves as a significant compound in several research domains:

Coordination Chemistry

- Chelating Agent : The compound acts as a chelating agent due to its ability to form stable complexes with metal ions. This property is crucial in catalysis and material science applications.

- Ligand Design : It is utilized in the design of ligands for coordination chemistry research. The tetraamine structure allows for effective stabilization of metal ions, influencing their reactivity and facilitating various catalytic processes.

| Application | Description |

|---|---|

| Catalysis | Used to stabilize metal ions in catalytic reactions. |

| Materials Science | Forms complexes that enhance material properties. |

Biological Applications

- Metalloprotein Studies : The compound is employed in biochemistry to study metalloproteins and enzymes requiring metal cofactors. Its ability to bind metal ions makes it valuable for understanding biological processes involving these proteins.

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals and has shown potential biological activity.

| Biological Application | Description |

|---|---|

| Metalloprotein Research | Investigates the role of metal ions in biological systems. |

| Pharmaceutical Synthesis | Intermediate for drug development processes. |

Industrial Applications

- Catalyst Manufacturing : Used in the production of catalysts for various chemical reactions.

- Sensor Development : Its chelating properties make it suitable for developing sensors that detect specific metal ions.

Case Study 1: Sensing of Transition Metals

Research indicates that this compound forms stable complexes with transition metals, making it effective for sensing applications. A study demonstrated that this compound could be used in fluorescence quenching methods to detect metal ions with high specificity and sensitivity .

Case Study 2: Catalytic Activity

In a series of experiments focused on catalytic reactions involving transition metals, the compound was shown to enhance reaction rates significantly by stabilizing the metal center. This finding highlights its potential use in industrial catalysis where efficiency is paramount.

Mechanism of Action

The mechanism by which 1,4,8,11-tetraazaundecane tetrahydrochloride exerts its effects involves the formation of coordination complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, binding to the metal ions through coordinate covalent bonds. This interaction can alter the electronic properties of the metal ions, leading to changes in their reactivity and functionality.

Molecular Targets and Pathways Involved: The primary molecular targets of this compound are metal ions, which can include transition metals such as copper, nickel, and zinc. The pathways involved in these interactions are related to the coordination chemistry of the metal ions and their subsequent biological or industrial applications.

Comparison with Similar Compounds

Table 1: Key Comparison of Tetraazaundecane Tetrahydrochloride and Analogous Compounds

Stability and Metal Binding

- Tetraazaundecane : Exhibits moderate stability constants with Cu(II), making it suitable as a competing ligand in titration experiments . Its linear structure allows dynamic coordination but lacks the rigidity of macrocycles.

- TTT (Macrocyclic) : Forms highly stable complexes with lanthanides (e.g., Eu³⁺), minimizing water-induced luminescence quenching due to its pre-organized cavity .

- 1,4,7,10-Tetraazacyclododecane : Prefers smaller metal ions (e.g., Ni²⁺, Cu²⁺) due to its 12-membered ring, offering selectivity in medical imaging applications .

Thermodynamic and Physical Properties

Table 2: Comparative Research Data

Biological Activity

1,4,8,11-Tetraazaundecane tetrahydrochloride (TAUT) is a linear tetramine compound characterized by a chain of four nitrogen atoms connected by carbon atoms. Its unique structure allows it to function as a versatile ligand in coordination chemistry and exhibits significant biological activity. This article reviews the biological properties of TAUT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H24Cl4N4. The compound's structure is notable for its four nitrogen atoms that can coordinate with various metal ions, enhancing its biological activity. The basicity of TAUT is higher than many related compounds due to intramolecular hydrogen bonding, which stabilizes its conjugate acid form .

Biological Activity

Research indicates that TAUT exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that TAUT demonstrates significant antimicrobial properties against various pathogens. For instance, its metal complexes have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anticancer Potential : Preliminary investigations suggest that TAUT may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Immunomodulatory Effects : TAUT has been observed to modulate immune responses. It can enhance the production of interferon-gamma (IFN-γ), a cytokine critical for immune defense against infections . This property suggests potential applications in immunotherapy.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : TAUT forms stable complexes with transition metals (e.g., palladium and platinum), which enhances its activity against pathogens and cancer cells. The coordination alters the electronic properties of the metal center, impacting its reactivity and biological interactions.

- Cellular Uptake : The compound's structure facilitates cellular uptake through endocytosis. Once inside the cell, it can interact with various biomolecules, including DNA and proteins, leading to alterations in cellular function .

- Induction of Apoptosis : TAUT has been shown to activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several studies have explored the biological activity of TAUT:

- Study on Antimicrobial Efficacy : A study demonstrated that TAUT complexes exhibited a minimum inhibitory concentration (MIC) against multiple strains of bacteria. For example, the complexes showed over 99% inhibition against Mycobacterium tuberculosis at a concentration of 25 µg/mL .

- Cancer Cell Line Study : In vitro experiments using human cancer cell lines revealed that TAUT induced significant apoptosis compared to control groups. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1,4,8,11-tetraazaundecane tetrahydrochloride, and how can purity be validated?

- Methodology : The compound is typically synthesized via condensation reactions of primary amines with appropriate alkylating agents under controlled pH and temperature. Commercial reagents (e.g., Sigma-Aldrich) are often used without further purification, but purity validation requires techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (XRD) is critical .

Q. How is the coordination geometry of 1,4,8,11-tetraazaundecane characterized in metal complexes?

- Methodology : XRD analysis reveals a tetragonally distorted octahedral geometry when coordinated to transition metals like Cu(II). The equatorial positions are occupied by nitrogen atoms from the ligand, while axial positions are filled by water molecules or other ligands. Bond lengths (e.g., Cu–N ≈ 2.01–2.08 Å, Cu–O ≈ 2.34–2.48 Å) and angles are measured to confirm geometry .

Q. What hydrogen-bonding interactions stabilize the crystal lattice of 1,4,8,11-tetraazaundecane complexes?

- Methodology : N–H⋯O and O–H⋯O hydrogen bonds between the ligand, coordinated water molecules, and counterions (e.g., isophthalate) create electroneutral layers. Symmetry codes and hydrogen-bond geometry tables (e.g., D–H⋯A distances: 1.85–2.15 Å) are analyzed using crystallographic software like Mercury .

Advanced Research Questions

Q. How does the conformational flexibility of 1,4,8,11-tetraazaundecane influence its coordination behavior with different metals?

- Methodology : The ligand adopts energetically favorable conformations (e.g., gauche for five-membered chelate rings, chair for six-membered rings) depending on steric and electronic factors. Comparative studies with Mn(II), Cu(II), and Pd(II) complexes reveal variations in bond lengths and angles due to ligand flexibility. For example, Mn(II) complexes exhibit longer M–N bonds (≈2.30 Å) compared to Cu(II) (≈2.08 Å) .

Q. What contradictions exist in reported bond-length data for 1,4,8,11-tetraazaundecane complexes, and how can they be resolved?

- Methodology : Discrepancies in axial Cu–O bond lengths (e.g., 2.34 Å vs. 2.48 Å) may arise from differences in counterion donating strength (e.g., perchlorate vs. aqua ligands). Resolution requires systematic DFT calculations and experimental validation using high-resolution XRD. Statistical analysis of Cambridge Structural Database (CSD) entries (e.g., nine CuN4O2 complexes) aids in identifying trends .

Q. How do axial ligand substitutions (e.g., Cl⁻ vs. H₂O) affect the redox properties of 1,4,8,11-tetraazaundecane metal complexes?

- Methodology : Cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) are used to study redox behavior. For instance, replacing axial H₂O with weaker-donating Cl⁻ in Cu(II) complexes increases the reduction potential (E₁/₂) by 0.15 V due to decreased electron density at the metal center. Spectroelectrochemical methods correlate these changes with electronic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.